(4-(4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
N-(4-methoxyphenyl)-6-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, a trifluoromethylbenzoyl group, and a piperazinylpyrimidinyl core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-6-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the pyrimidinyl core: This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the piperazinyl group: This step involves the reaction of the pyrimidinyl core with a piperazine derivative.
Attachment of the trifluoromethylbenzoyl group: This is typically done using a trifluoromethylbenzoyl chloride in the presence of a base.
Addition of the methoxyphenyl group: This final step involves the reaction of the intermediate compound with a methoxyphenyl derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-6-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-methoxyphenyl)-6-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate biological pathways and processes.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated for its activity against specific diseases or conditions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-6-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-6-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine: This compound shares a similar core structure but may have different functional groups attached.
N-(4-methoxyphenyl)-6-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine: This compound has a similar structure but with variations in the substituents on the aromatic rings.
The uniqueness of N-(4-methoxyphenyl)-6-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24F3N5O2 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C24H24F3N5O2/c1-16-14-21(29-19-6-8-20(34-2)9-7-19)30-23(28-16)32-12-10-31(11-13-32)22(33)17-4-3-5-18(15-17)24(25,26)27/h3-9,14-15H,10-13H2,1-2H3,(H,28,29,30) |
InChI Key |
FCWCDLGBSFCQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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